

# Application Notes and Protocols: Measuring PR-104 Efficacy in 3D Spheroids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

PR-104 is a hypoxia-activated prodrug (HAP) that holds promise as an anti-cancer therapeutic agent.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] The unique feature of PR-104A is its selective activation in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1][2][3] This targeted activation minimizes damage to healthy, well-oxygenated tissues. PR-104A is metabolized into reactive nitrogen mustards that crosslink DNA, leading to cancer cell death.[1][4] Interestingly, PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][5]

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant for anti-cancer drug screening compared to traditional 2D cell cultures.[6][7][8][9] Spheroids mimic the microenvironment of solid tumors, including the development of hypoxic cores, making them an ideal platform to evaluate the efficacy of hypoxia-activated prodrugs like PR-104.[10][11][12]

These application notes provide detailed protocols for assessing the efficacy of PR-104 in 3D tumor spheroids, covering spheroid formation, treatment, and various analytical methods to quantify its effects.



## **Signaling Pathway and Activation of PR-104**

The activation of PR-104 is a multi-step process that results in the formation of potent DNA cross-linking agents. This process is initiated by the conversion of the pre-prodrug PR-104 to the active prodrug PR-104A.



Click to download full resolution via product page

Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.

## **Experimental Workflow for Efficacy Testing**

A general workflow for evaluating the efficacy of PR-104 in 3D spheroids involves several key stages, from spheroid formation to data analysis.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating PR-104 efficacy in 3D spheroids.



### **Protocols**

## **Protocol 1: 3D Spheroid Formation**

Objective: To generate uniform 3D tumor spheroids. Common methods include the hanging drop and ultra-low attachment (ULA) plate techniques.[12][13][14]

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hanging drop plates or ULA 96-well round-bottom plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure (ULA Plate Method):

- Culture cancer cells in a T-75 flask to 70-80% confluency.
- Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 1,000-10,000 cells per 100  $\mu$ L, depending on the cell line's aggregation properties.
- Dispense 100 μL of the cell suspension into each well of a ULA 96-well round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.



• Incubate the plate in a humidified incubator for 2-7 days to allow for spheroid formation and the development of a hypoxic core. Monitor spheroid formation daily using a microscope.[6]

## **Protocol 2: PR-104 Treatment of 3D Spheroids**

Objective: To treat the formed spheroids with varying concentrations of PR-104 under both normoxic and hypoxic conditions.

#### Materials:

- · Mature 3D spheroids in ULA plates
- PR-104 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium
- Hypoxia chamber or incubator (e.g., 1% O<sub>2</sub>, 5% CO<sub>2</sub>, 94% N<sub>2</sub>)

#### Procedure:

- Prepare serial dilutions of PR-104 in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest PR-104 concentration).
- Carefully remove 50 μL of medium from each well containing a spheroid and replace it with 50 μL of the appropriate PR-104 dilution or vehicle control.
- For hypoxic treatment, place one set of plates in a hypoxia chamber. For normoxic treatment, return the other set of plates to the standard incubator.
- Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

# Protocol 3: Measurement of Spheroid Size and Morphology

Objective: To assess the effect of PR-104 on spheroid growth and integrity. Changes in spheroid size are a primary indicator of cytotoxicity.[6][8]



#### Materials:

- · Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

#### Procedure:

- At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid. The area can also be calculated.
- Calculate the spheroid volume assuming a spherical shape (Volume =  $4/3 * \pi * (radius)^3$ ).
- Plot the change in spheroid volume over time for each treatment condition. A reduction in volume or growth inhibition compared to the control indicates drug efficacy.

## **Protocol 4: Cell Viability and Cytotoxicity Assays**

Objective: To quantify the number of viable and dead cells within the spheroids after PR-104 treatment. ATP-based assays are highly sensitive for determining cell viability in 3D cultures.[6]

#### Materials:

- 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
- Luminometer

#### Procedure (ATP-based Assay):

- At the end of the treatment period, allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100 μL of the 3D cell viability reagent to each well.
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.



- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

## **Protocol 5: Hypoxia Staining**

Objective: To visualize and quantify the hypoxic regions within the spheroids and assess the selective action of PR-104. Pimonidazole is a common marker for hypoxia.[4]

#### Materials:

- Pimonidazole hydrochloride solution
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against pimonidazole adducts
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope or confocal microscope

#### Procedure:

- Two to four hours before the end of the PR-104 treatment, add pimonidazole to the spheroid culture medium at a final concentration of 100-200 μM.
- At the end of the incubation, carefully collect the spheroids and wash them with PBS.
- Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.



- Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 30 minutes.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate the spheroids with the primary anti-pimonidazole antibody overnight at 4°C.
- Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
- Wash the spheroids with PBS and mount them on a microscope slide.
- Image the spheroids using a fluorescence or confocal microscope to visualize the hypoxic regions (pimonidazole staining) and assess cell death in these areas.

## **Protocol 6: DNA Damage Assessment (yH2AX Staining)**

Objective: To detect DNA double-strand breaks induced by the active metabolites of PR-104. The formation of yH2AX foci is a sensitive marker of DNA damage.[15]

#### Materials:

- Materials for fixation, permeabilization, and blocking as in Protocol 5.
- Primary antibody against phosphorylated H2AX (yH2AX)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Confocal microscope

#### Procedure:

- Following PR-104 treatment, collect, fix, permeabilize, and block the spheroids as described in Protocol 5 (steps 2-5).
- Incubate the spheroids with the primary anti-yH2AX antibody overnight at 4°C.



- Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
- Wash the spheroids and mount them for imaging.
- Acquire z-stack images of the spheroids using a confocal microscope.
- Quantify the number and intensity of yH2AX foci per nucleus in different regions of the spheroid (core vs. periphery) to assess the extent and location of DNA damage.

## **Data Presentation**

Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of PR-104 on Spheroid Size

| Treatment Group   | Concentration (μM) | Spheroid Volume<br>(mm³) at 72h (Mean<br>± SD) | % Growth<br>Inhibition |
|-------------------|--------------------|------------------------------------------------|------------------------|
| Vehicle Control   | 0                  | 0.85 ± 0.05                                    | 0                      |
| PR-104 (Normoxia) | 10                 | 0.78 ± 0.04                                    | 8.2                    |
| PR-104 (Normoxia) | 50                 | 0.65 ± 0.06                                    | 23.5                   |
| PR-104 (Hypoxia)  | 10                 | 0.52 ± 0.05                                    | 38.8                   |
| PR-104 (Hypoxia)  | 50                 | 0.21 ± 0.03                                    | 75.3                   |

Table 2: Cytotoxicity of PR-104 in 3D Spheroids (IC50 Values)



| Cell Line | Condition | PR-104 IC50 (μM) | Hypoxic<br>Cytotoxicity Ratio<br>(HCR) |
|-----------|-----------|------------------|----------------------------------------|
| HCT116    | Normoxia  | 150.2            | 85.3                                   |
| HCT116    | Нурохіа   | 1.76             |                                        |
| HT29      | Normoxia  | 210.5            | 102.2                                  |
| HT29      | Нурохіа   | 2.06             |                                        |

Note: HCR is calculated as the IC50 under normoxic conditions divided by the IC50 under hypoxic conditions.

Table 3: Quantification of DNA Damage (yH2AX Foci)

| Treatment Group  | Concentration (μΜ) | Spheroid Region | Average yH2AX<br>Foci per Nucleus<br>(Mean ± SD) |
|------------------|--------------------|-----------------|--------------------------------------------------|
| Vehicle Control  | 0                  | Periphery       | 1.2 ± 0.3                                        |
| Vehicle Control  | 0                  | Core            | 1.5 ± 0.4                                        |
| PR-104 (Hypoxia) | 10                 | Periphery       | 5.8 ± 1.1                                        |
| PR-104 (Hypoxia) | 10                 | Core            | 25.4 ± 3.2                                       |

## Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the hypoxia-activated prodrug PR-104 in 3D spheroid models. By employing these techniques, researchers can gain valuable insights into the drug's potency, selectivity for hypoxic tumor cells, and mechanism of action in a physiologically relevant in vitro system. This information is crucial for the preclinical development and clinical translation of PR-104 and other targeted cancer therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PR-104 Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Content Monitoring of Drug Effects in a 3D Spheroid Model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. Analysing Drug Response in 3D Spheroid Culture Models faCellitate [facellitate.com]
- 9. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling cellular packing and hypoxia in 3D tumor spheroids via DNA interactions Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Induction of hypoxia and necrosis in multicellular tumor spheroids is associated with resistance to chemotherapy treatment PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring PR-104 Efficacy in 3D Spheroids]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1678026#techniques-for-measuring-pr-104-efficacy-in-3d-spheroids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com